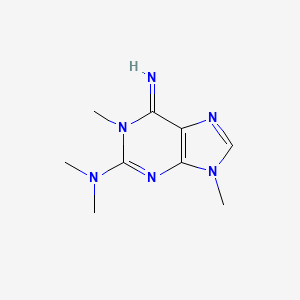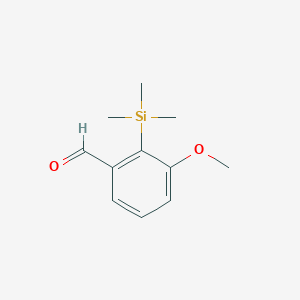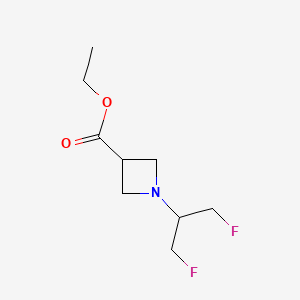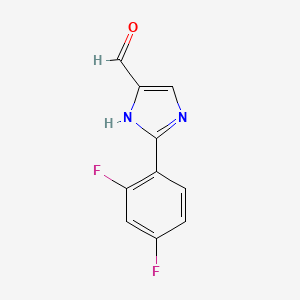![molecular formula C12H10N4 B11894831 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, forming a bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .
Industrial Production Methods: While specific industrial production methods for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and subsequent functional group modifications are common in industrial settings .
化学反応の分析
Types of Reactions: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine oxides, while substitution reactions can introduce various functional groups .
科学的研究の応用
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of kinases such as protein kinase B (Akt). This inhibition disrupts the phosphorylation of downstream targets, thereby modulating cell signaling pathways involved in cell proliferation and survival .
類似化合物との比較
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with potential antitubercular activity.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with similar structural features and potential as a kinase inhibitor.
Uniqueness: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for the development of targeted therapies in cancer and other diseases .
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H,(H2,13,14,15) |
InChIキー |
ZFGNZMZPHLGRNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)






![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)
